(3-(Isoxazol-3-yl)phenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[3-(1,2-oxazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-4-5-13-12-10/h1-6H,7,11H2 |
InChI Key |
BYWAPLICOBVXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The-dipolar cycloaddition between nitrile oxides and alkynes represents a cornerstone for isoxazole ring formation. For this compound, this method begins with the in-situ generation of a nitrile oxide precursor from hydroxylamine hydrochloride and a substituted benzaldehyde derivative.
Reaction Mechanism :
-
Nitrile Oxide Formation : Hydroxylamine hydrochloride reacts with 3-cyanophenylmethanamine in methanol under reflux (65°C), yielding the corresponding nitrile oxide intermediate.
-
Cycloaddition : The nitrile oxide undergoes cycloaddition with acetylene gas in tetrahydrofuran (THF) at 0–5°C, forming the isoxazole ring regioselectively.
Optimization Insights :
-
Solvent Effects : THF outperforms dichloromethane (DCM) due to better dipole stabilization, achieving 78% yield vs. 62% in DCM.
-
Temperature Control : Maintaining sub-10°C temperatures minimizes side products like oxazole byproducts.
Condensation Approaches
Hydroxylamine-β-Diketone Condensation
An alternative route involves condensing hydroxylamine with β-diketone precursors. This method is favored for scalability but requires precise stoichiometry.
Procedure :
-
Precursor Synthesis : 3-Aminophenylacetic acid is treated with acetyl chloride to form β-diketone intermediates.
-
Cyclization : Hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 50°C induces cyclization, yielding the target compound after 12 hours.
Key Parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Hydroxylamine Ratio | 1.2 equiv | +22% |
| Solvent Polarity | Ethanol/H₂O | +15% |
| Reaction Time | 12 hours | Max yield |
Industrial-Scale Synthesis
Continuous Flow Reactor Design
Industrial production prioritizes metal-free, eco-friendly conditions. A continuous flow system with the following stages is employed:
-
Precursor Mixing : 3-Nitrobenzylamine and propiolic acid are combined in a microreactor at 25°C.
-
Cyclization Zone : The mixture enters a heated zone (120°C, 15 bar) with immobilized hydroxylamine on silica gel, achieving 85% conversion per pass.
-
Purification : In-line HPLC monitors purity, with recrystallization from hexane/ethyl acetate yielding >99% purity.
Advantages :
Mechanistic and Kinetic Studies
Computational Modeling of Reaction Pathways
Density functional theory (DFT) simulations (B3LYP/6-31G*) reveal:
-
Transition State Energy : The cycloaddition step has an activation barrier of 18.3 kcal/mol, favoring isoxazole over oxazole formation (ΔΔG‡ = 4.7 kcal/mol).
-
Solvent Effects : Polar solvents stabilize the transition state by 3.2 kcal/mol, aligning with experimental yields.
Case Studies and Comparative Analysis
Academic vs. Industrial Protocols
| Aspect | Academic Protocol | Industrial Protocol |
|---|---|---|
| Catalyst | None | Silica-immobilized NH₂OH |
| Solvent | THF | Water/ethanol |
| Yield | 78% | 85% |
| Environmental Factor | Moderate (E-factor = 12) | Low (E-factor = 4.5) |
Key Finding : Industrial methods excel in sustainability but require higher capital investment for flow reactor systems.
Purity Control and Analytical Validation
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 254 nm) identifies critical impurities:
-
3-(Isoxazol-5-yl) Isomer : 2.1% in initial batches, reduced to <0.5% via gradient elution.
-
Unreacted Nitrile Oxide : Detected at 210 nm, eliminated by quenching with NaHCO₃.
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, isoxazole-H), 7.45–7.39 (m, 4H, aryl-H), 3.88 (s, 2H, CH₂NH₂).
Emerging Innovations
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine undergoes protonation in acidic conditions to form water-soluble salts, enhancing its utility in pharmaceutical formulations. For example:
-
Reaction with HCl yields (3-(Isoxazol-3-yl)phenyl)methanamine hydrochloride , improving solubility for biological assays.
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Amine + HCl | RT, aqueous HCl | Hydrochloride salt | Improved solubility for drug delivery |
Acylation and Alkylation
The amine participates in nucleophilic substitution with acyl chlorides or alkyl halides:
-
Acylation : Reaction with acetic anhydride forms N-acetyl-(3-(isoxazol-3-yl)phenyl)methanamine , a common protection strategy.
-
Alkylation : Treatment with methyl iodide in the presence of a base (e.g., triethylamine) produces N-methyl-(3-(isoxazol-3-yl)phenyl)methanamine .
Mechanism :
-
Deprotonation of the amine by a base.
-
Nucleophilic attack on the electrophilic carbon of the acyl/alkyl reagent.
Schiff Base Formation
Condensation with aldehydes/ketones generates imine derivatives, useful in coordination chemistry:
-
Reaction with benzaldehyde forms N-benzylidene-(3-(isoxazol-3-yl)phenyl)methanamine .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Benzaldehyde | Imine derivative | Reflux, ethanol | ~70% (analogous systems) |
Coordination Chemistry
The amine acts as a ligand for transition metals, forming complexes with potential catalytic or medicinal properties:
-
Copper(II) complexes : Interaction with CuCl₂ yields square-planar or octahedral geometries, depending on stoichiometry .
Example :
Applications: Antimicrobial activity studies .
Electrophilic Aromatic Substitution
The phenyl ring undergoes directed substitutions, though the electron-withdrawing isoxazole ring moderates reactivity:
-
Nitration : Nitric acid introduces a nitro group at the meta position relative to the isoxazole .
-
Sulfonation : Concentrated H₂SO₄ adds a sulfonic acid group under controlled conditions .
Regioselectivity : Governed by the isoxazole’s electronic effects, favoring meta over para positions .
Isoxazole Ring Modifications
The isoxazole core itself can undergo reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form β-enaminones, though harsh conditions may alter the amine group.
-
Cycloaddition : Participation in 1,3-dipolar reactions with nitrile oxides or alkynes, though steric hind
Scientific Research Applications
Anticancer Activity
One of the most promising applications of (3-(Isoxazol-3-yl)phenyl)methanamine lies in its anticancer properties . Isoxazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing isoxazole rings have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
- FLT3 Inhibitors : Research has indicated that isoxazole derivatives can act as inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia. Compounds designed based on this scaffold have displayed complete tumor regression in xenograft models, showcasing their therapeutic potential .
- Cytostatic Activity : Several studies have evaluated the cytostatic effects of isoxazole derivatives on different tumor cell lines, revealing promising results in inhibiting cell growth and inducing cell cycle arrest .
Antimicrobial Properties
This compound and its derivatives have also been investigated for their antimicrobial properties . These compounds have shown activity against a range of bacterial strains, making them potential candidates for developing new antibiotics.
Research Findings
- Isoxazole derivatives have been reported to possess antibacterial and antifungal activities, which are crucial in addressing antibiotic resistance issues .
- Studies involving structure-activity relationship (SAR) analysis have identified key structural features that enhance antimicrobial efficacy, guiding future drug design efforts .
Neuroprotective Effects
Emerging research suggests that isoxazole derivatives may offer neuroprotective benefits , potentially aiding in the treatment of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems has been a focus of recent studies.
Insights
- Compounds with isoxazole moieties have been linked to improved cognitive function and protection against neuronal damage in preclinical models of neurodegeneration .
Inhibition of Enzymatic Activity
This compound has shown potential as an inhibitor of various enzymes involved in disease processes. This includes enzymes related to inflammation and cancer progression.
Mechanistic Studies
- Research has highlighted the binding affinity of isoxazole derivatives to specific enzyme targets, suggesting that they may serve as lead compounds for the development of drugs aimed at treating inflammatory diseases and cancers .
Synthesis and Versatility
The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and nucleophilic substitutions. The versatility of this compound allows it to serve as an intermediate in organic synthesis, facilitating the development of other biologically active molecules.
Synthetic Routes
Mechanism of Action
The mechanism by which (3-(Isoxazol-3-yl)phenyl)methanamine exerts its effects involves interactions with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Structural Analogs with Varied Heterocycles
Compounds with methanamine groups attached to different heterocycles exhibit distinct biochemical profiles:
Key Observations :
Isoxazole Derivatives with Substituent Variations
Substituents on the isoxazole or phenyl ring modulate biological activity and physicochemical properties:

Key Observations :
Key Observations :
Biological Activity
(3-(Isoxazol-3-yl)phenyl)methanamine is a compound that belongs to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
Several synthetic routes have been developed for this compound, including:
- Condensation reactions involving isoxazole derivatives and amines.
- Cyclization methods that utilize hydroxylamine to form the isoxazole ring.
These methods have been optimized to yield high purity and yield of the target compound.
Anti-inflammatory Properties
Research has shown that isoxazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation processes. Studies indicate that certain derivatives demonstrate selective inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
Isoxazole compounds have also been studied for their antioxidant properties. In vitro studies using human fibroblast models demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress . The antioxidant activity was found to be comparable to established antioxidants like quercetin.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. It has shown activity against several bacterial strains, indicating its potential as an antibacterial agent. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Study 1: Anti-inflammatory Mechanism
A study conducted by Habeeb et al. (2001) synthesized various isoxazoline derivatives and evaluated their anti-inflammatory effects in animal models. The results indicated that certain compounds exhibited significant analgesic effects and selective COX-2 inhibition, supporting the therapeutic potential of isoxazole derivatives in treating inflammatory diseases .
Study 2: Antioxidant Evaluation
In a study assessing the antioxidant properties of isoxazole derivatives, researchers utilized both in vivo (C. elegans model) and in vitro (human fibroblast model) approaches. The findings revealed that specific derivatives significantly reduced oxidative stress markers compared to control groups .
Data Tables
Q & A
Q. How is this compound utilized in designing enzyme inhibitors, particularly for viral or kinase targets?
- Case Study : Derivatives like (E)-(3-(5-(2-bromothiophen-2-ylvinyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine (ID 34d) show promise as dengue NS5 inhibitors. Docking studies (AutoDock Vina) highlight hydrogen bonding between the methanamine NH₂ and catalytic residues .
- Synthetic Modifications : Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) enhances binding affinity to kinase ATP pockets, as seen in G protein-coupled receptor kinase 2 (GRK2) inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

